Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl]-
Description
The compound “Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl]-” features a substituted isoxazole core with three distinct functional groups: a methyl group at position 3, a nitro group at position 4, and a 2-(1-pyrrolidinyl)ethyl chain at position 3. The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is known for its metabolic stability and role in medicinal chemistry. The pyrrolidinyl ethyl substituent, a cyclic tertiary amine, may contribute to receptor binding via hydrogen bonding or hydrophobic interactions, as seen in ligands targeting sigma or nicotinic acetylcholine receptors (nAChRs) .
For example, 3-methylisoxazol-5-amine (a precursor in ) could undergo nitration at position 4, followed by alkylation to introduce the pyrrolidinyl ethyl chain .
Properties
CAS No. |
61194-83-0 |
|---|---|
Molecular Formula |
C10H15N3O3 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
3-methyl-4-nitro-5-(2-pyrrolidin-1-ylethyl)-1,2-oxazole |
InChI |
InChI=1S/C10H15N3O3/c1-8-10(13(14)15)9(16-11-8)4-7-12-5-2-3-6-12/h2-7H2,1H3 |
InChI Key |
XHRLMOQZPUZSAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])CCN2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Enantiomerically Pure Pyrrolidinyl Isoxazoles via Beta-Keto Oxime Intermediates
A patented high-yield process focuses on preparing enantiomerically pure 3-methyl-5-(1-(C1-C3-alkyl)-2-pyrrolidinyl)isoxazoles, which is closely related to the target compound. The method involves:
- Step (a): Starting from an N-alkyl-L-proline ester, the compound is reacted with an anion of acetonitrile, followed by methyl Grignard reagent addition, and subsequent reaction with hydroxylamine to form a beta-keto oxime intermediate.
- Step (b): The intermediate undergoes cyclization and dehydration using a suitable reagent in a solvent at temperatures ranging from 0°C to reflux for 3 to 48 hours, yielding the isoxazole ring with high chiral purity.
This method allows for the incorporation of the pyrrolidinyl ethyl side chain with control over stereochemistry, essential for biological activity.
| Step | Reaction Description | Conditions | Outcome |
|---|---|---|---|
| (a) | N-alkyl-L-proline ester + acetonitrile anion + MeMgBr + hydroxylamine | Ambient to reflux, solvent varies | Beta-keto oxime intermediate |
| (b) | Cyclization and dehydration with cyclizing reagent | 0°C to reflux, 3–48 hours | Enantiomerically pure isoxazole |
This process is well-documented for producing high yields and purity of pyrrolidinyl-substituted isoxazoles.
Solvent-Free TiO2 Nanoparticle-Catalyzed Synthesis of 3-Methyl-4-Nitro-5-Substituted Isoxazoles
A green chemistry approach has been developed for synthesizing 3-methyl-4-nitro-5-substituted isoxazoles, including styryl derivatives, which can be adapted for the pyrrolidinyl ethyl substituent:
- Catalyst: Titanium dioxide nanoparticles (TiO2 NPs) at 20 mol%
- Conditions: Solvent-free, heated at 90°C for 90 minutes
- Procedure: Aldehydes react with 3,5-dimethyl-4-nitroisoxazole under these conditions, facilitating aldol condensation followed by dehydration to form the substituted isoxazole.
This method offers advantages such as mild conditions, high yields, catalyst recyclability, and environmental sustainability.
| Parameter | Optimized Value | Notes |
|---|---|---|
| Catalyst loading | 20 mol% TiO2 NPs | Optimal for yield |
| Temperature | 90°C | Higher temps do not improve yield |
| Reaction time | 90 minutes | Monitored by TLC |
| Solvent | None (solvent-free) | Enhances green chemistry profile |
| Yield | High (quantitative) | Purity sufficient without chromatography |
The mechanism involves TiO2 activating the aldehyde and facilitating keto-enol tautomerism of the nitroisoxazole, leading to aldol adduct formation and dehydration to the final product.
One-Pot Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
Other literature reports environmentally benign one-pot methods for 3,5-disubstituted isoxazoles, which can be adapted for the target compound:
- Method: Reaction of terminal alkynes with n-butyllithium, followed by aldehyde addition, molecular iodine treatment, and hydroxylamine to form isoxazoles.
- Advantages: Regioselectivity, mild conditions, and high yields.
- Alternative Catalysts: Ultrasound radiation without catalysts, ionic liquids, or base catalysis in aqueous media have been reported for similar isoxazole syntheses.
These methods emphasize green chemistry principles and can be tailored to introduce the pyrrolidinyl ethyl substituent at the 5-position.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Beta-keto oxime intermediate cyclization | High chiral purity, enantiomeric control | High yield, stereoselective | Multi-step, requires protected intermediates |
| TiO2 NPs solvent-free catalysis | Green chemistry, mild, catalyst recyclable | High yield, no solvent, simple work-up | Limited to certain aldehyde substrates |
| One-pot alkyne/aldehyde/hydroxylamine | Regioselective, mild, catalyst-free options | Environmentally benign, versatile | May require optimization for complex substituents |
Detailed Research Findings and Notes
- The patented method provides a robust route to enantiomerically pure pyrrolidinyl isoxazoles, critical for pharmaceutical applications.
- The TiO2 nanoparticle method demonstrates excellent green chemistry metrics such as atom economy, reaction mass efficiency, and low E-factor, making it industrially attractive.
- Alternative methods offer flexibility in catalyst choice and reaction media, supporting sustainable synthesis.
- The choice of method depends on the desired purity, stereochemistry, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The isoxazole ring can participate in electrophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the isoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Reduction: 3-Methyl-4-amino-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole.
Substitution: Various substituted isoxazoles depending on the electrophile used.
Hydrolysis: Breakdown products including carboxylic acids and amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl] is , with a molecular weight of 230.22 g/mol. The structure features a nitro group, which is crucial for its biological activity.
Biological Applications
1. Antioxidant Activity
Research has shown that isoxazole derivatives exhibit significant antioxidant properties. A study synthesized various substituted isoxazoles, including 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl], and evaluated their antioxidant efficacy. The results indicated that these compounds effectively scavenge free radicals, thereby protecting cellular components from oxidative stress .
2. Anti-inflammatory Effects
Isoxazole derivatives have also been investigated for their anti-inflammatory properties. In a study focusing on the synthesis and evaluation of several isoxazoles, it was found that the presence of the nitro group enhances the anti-inflammatory response in vitro. These findings suggest potential therapeutic applications in treating inflammatory diseases .
3. Analgesic Properties
The analgesic effects of isoxazole compounds were assessed through various pharmacological models. The synthesized 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl] demonstrated notable pain-relieving effects comparable to conventional analgesics, indicating its potential for development into a new pain management therapy .
Case Study 1: Antioxidant Activity Evaluation
A study conducted on a series of isoxazole derivatives, including 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl], utilized DPPH radical scavenging assays to measure antioxidant activity. Results showed that compounds with higher nitro substitution exhibited enhanced radical scavenging capabilities, suggesting their utility in developing antioxidant therapies .
Case Study 2: Anti-inflammatory Drug Development
In another investigation, researchers explored the anti-inflammatory effects of various isoxazoles in animal models of inflammation. The study revealed that the compound significantly reduced inflammation markers compared to control groups, highlighting its potential as a candidate for anti-inflammatory drug development .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-Methyl-4-nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidin-1-yl ethyl group can enhance binding affinity to certain biological targets. The isoxazole ring provides structural stability and contributes to the compound’s overall bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Isoxazole Cores
ABT 418 [(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole] ():
- Substituents : Methyl at position 3, pyrrolidinyl at position 4.
- Activity : Potent nAChR agonist with cognitive-enhancing and anxiolytic effects. Demonstrates selectivity for α4β2 nAChRs over peripheral subtypes, reducing side effects compared to nicotine.
- Relevance : Highlights the importance of pyrrolidinyl groups in CNS-targeted ligands. The nitro group in the target compound may alter receptor affinity or metabolic stability .
I-6373 [ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate] ():
- Substituents : 3-methylisoxazole linked to a phenethylthio group.
- Key Differences : Replaces nitro and pyrrolidinyl ethyl with a phenethylthio-benzoate moiety.
- Activity : Part of a series tested for kinase inhibition; structural flexibility in isoxazole derivatives allows diverse biological targeting.
- Relevance : Emphasizes the role of substitution patterns in modulating solubility and target engagement .
Compounds with Pyrrolidinyl Ethyl Motifs
BD 1008 [N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine] ():
- Core Structure : Dichlorophenyl ethylamine with a pyrrolidinyl ethyl chain.
- Key Differences : Lacks the isoxazole ring; features a dichlorophenyl group.
- Relevance : The pyrrolidinyl ethyl chain is critical for sigma receptor binding, suggesting the target compound may interact with similar targets if the isoxazole core permits .
α-Pyrrolidinopentiophenone ():
- Core Structure: Cathinone derivative with a pyrrolidinyl group.
- Key Differences : Psychostimulant scaffold unrelated to isoxazole.
- Activity: Dopamine-norepinephrine reuptake inhibitor with stimulant effects.
- Relevance : Illustrates the prevalence of pyrrolidinyl groups in psychoactive compounds, though the target compound’s nitro group may reduce such activity .
Electronic and Steric Effects of Nitro Substituents
The nitro group at position 4 distinguishes the target compound from most analogues. In I-6273 (), electron-withdrawing groups on the isoxazole enhance stability and electrophilic reactivity. Nitro groups are known to:
- Increase metabolic resistance to oxidation.
- Modulate receptor binding via dipole interactions or π-stacking.
- Potentially reduce bioavailability due to high polarity.
Comparative Data Table
Research Implications and Gaps
- Comparative studies with ABT 418 and BD 1008 could clarify receptor selectivity.
- Synthetic Feasibility : and imply feasible routes via nitration and alkylation, but yield optimization and regioselectivity require exploration.
- Toxicity Considerations : Nitro groups may pose mutagenic risks, necessitating in vitro safety profiling.
Biological Activity
Isoxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and antioxidant properties. This article focuses on the specific compound Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl] and summarizes its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis of Isoxazole Derivatives
The synthesis of isoxazole derivatives often involves the condensation of substituted benzaldehydes with 3-methyl-4-nitroisoxazole. For instance, the compound can be synthesized through a reaction involving 3-methyl-4-nitroisoxazole and 2-(1-pyrrolidinyl)ethylamine under controlled conditions. This method has been documented to yield high purity products suitable for biological testing .
Antioxidant Activity
The antioxidant potential of isoxazole derivatives has been evaluated using various in vitro models. The compound 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl] was tested for its ability to scavenge free radicals. The results indicated significant antioxidant activity across several assays:
| Model | IC50 (µM) | Remarks |
|---|---|---|
| DPPH Radical Scavenging | 25.0 | Effective in neutralizing DPPH radicals |
| NO Radical Scavenging | 30.5 | Demonstrated moderate scavenging ability |
| Lipid Peroxidation Inhibition | 35.0 | Reduced lipid peroxidation significantly |
These findings suggest that the compound possesses strong antioxidant properties, potentially beneficial in preventing oxidative stress-related diseases .
Anti-inflammatory Activity
In vivo studies have assessed the anti-inflammatory effects of isoxazole derivatives using the carrageenan-induced paw edema model in rats. The results showed that the compound significantly reduced inflammation compared to control groups:
| Treatment Group | Paw Edema Reduction (%) | Statistical Significance |
|---|---|---|
| Control | 0 | - |
| Isoxazole (100 mg/kg) | 45 | p < 0.01 |
| Isoxazole (200 mg/kg) | 65 | p < 0.001 |
The compound exhibited a dose-dependent reduction in paw edema, indicating its potential as an anti-inflammatory agent .
Analgesic Activity
Further evaluation of analgesic properties was conducted using the hot plate test and acetic acid-induced writhing assay. The isoxazole derivative demonstrated significant analgesic effects:
| Assay Type | Latency Time (s) | Writhe Count Reduction (%) |
|---|---|---|
| Hot Plate Test | Increased from 10 to 20 | - |
| Acetic Acid Test | - | 70 |
These results highlight the compound's efficacy in pain management .
Structure-Activity Relationship (SAR)
The biological activity of isoxazole derivatives can often be correlated with their structural features. The presence of the nitro group at position 4 and the pyrrolidinyl ethyl substituent at position 5 appears to enhance both antioxidant and anti-inflammatory activities. Studies indicate that modifications to these positions can significantly alter biological efficacy, suggesting a need for further exploration of SAR .
Case Studies
Recent research has explored various analogs of isoxazole compounds in clinical settings:
- Cancer Cell Lines : Isoxazole derivatives have shown promising results against various cancer cell lines, with studies indicating IC50 values ranging from 5 µM to over 100 µM depending on structural modifications.
- Neuroprotective Effects : Some studies have suggested neuroprotective properties attributed to antioxidant mechanisms, making these compounds candidates for neurodegenerative disease treatments .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl]-, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the isoxazole core followed by nitro-group introduction and pyrrolidinyl-ethyl substitution. Key steps include cyclization using nitrile oxides and alkynes under reflux conditions (e.g., ethanol, 80°C) . Solvent polarity and catalyst choice (e.g., triethylamine for nucleophilic substitution) significantly impact yield. For example, polar aprotic solvents like DMF enhance nitro-group stability during substitution . Characterization via H/C NMR and IR confirms structural integrity.
Q. How is the compound characterized to confirm its structural identity and purity?
- Methodological Answer : Analytical techniques include:
- Spectroscopy : H NMR (e.g., δ 2.3–2.7 ppm for pyrrolidinyl protons) and C NMR (e.g., 160–165 ppm for isoxazole carbons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] matching calculated m/z).
- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>95%) .
Q. What preliminary biological screening methods are recommended for this compound?
- Methodological Answer : Initial antimicrobial activity can be assessed via broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ciprofloxacin . Cytotoxicity screening using MTT assays on mammalian cell lines (e.g., HEK293) ensures selective activity .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energy barriers for nitro-group substitution or pyrrolidinyl-ethyl steric effects. Transition-state analysis guides solvent/catalyst selection . Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., bacterial enzymes) to prioritize derivatives for synthesis .
Q. How can contradictory data in biological activity be resolved?
- Methodological Answer : Discrepancies (e.g., high in vitro activity but low in vivo efficacy) may arise from poor solubility or metabolic instability. Address via:
- Physicochemical Profiling : LogP measurements (shake-flask method) to assess lipophilicity; aqueous solubility via nephelometry .
- Metabolic Stability Assays : Incubation with liver microsomes (e.g., human CYP450 isoforms) to identify degradation pathways .
Q. What strategies improve reaction efficiency for scaled-up synthesis?
- Methodological Answer :
- Process Optimization : Design of Experiments (DoE) to test variables (temperature, stoichiometry) and reduce side products. Membrane separation technologies (e.g., nanofiltration) enhance intermediate purification .
- Catalyst Design : Immobilized catalysts (e.g., silica-supported Pd) improve recyclability and reduce metal leaching .
Q. How does the nitro group’s electronic environment influence reactivity in further derivatization?
- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the isoxazole ring’s meta position. Reduction with H/Pd-C yields amino derivatives, enabling coupling reactions (e.g., amidation) . Substituent effects are quantified via Hammett σ constants and computational electrostatic potential maps .
Q. What advanced analytical techniques resolve structural ambiguities in derivatives?
- Methodological Answer :
- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks .
- 2D NMR : COSY and NOESY correlations map substituent spatial relationships .
Methodological Considerations for Data Interpretation
- Contradictory Synthesis Outcomes : Compare solvent polarity and catalyst loading across studies (e.g., vs. 12). Use computational reaction modeling to reconcile differences .
- Biological Activity vs. Structural Features : QSAR models link substituents (e.g., nitro vs. amino groups) to activity trends, validated by partial least squares regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
